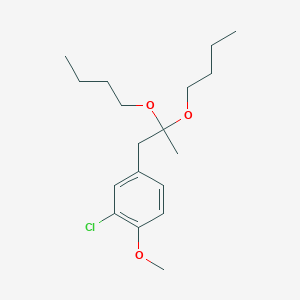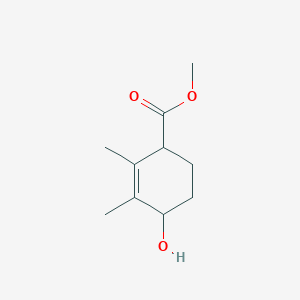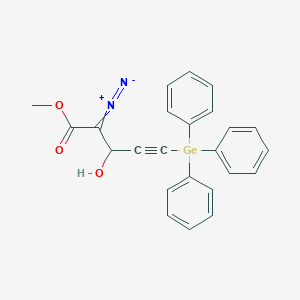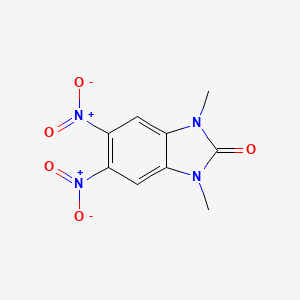
1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one: is a heterocyclic compound with a molecular formula of C9H8N4O5 This compound is characterized by the presence of two nitro groups and two methyl groups attached to a benzimidazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one typically involves the nitration of 1,3-dimethylbenzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled nitration and to avoid over-nitration. The reaction is usually conducted under an inert atmosphere to prevent any unwanted side reactions.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure consistent product quality. The nitration reaction is carefully monitored to avoid any safety hazards associated with the handling of concentrated acids and the generation of nitro compounds.
化学反应分析
Types of Reactions
1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, alkoxides, appropriate solvents (e.g., ethanol, methanol).
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Major Products Formed
Reduction: 1,3-dimethyl-5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
科学研究应用
1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of nitro groups, which can undergo bioreductive activation.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical structure and reactivity.
作用机制
The mechanism of action of 1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one involves the interaction of its nitro groups with biological molecules. The nitro groups can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, such as DNA and proteins. This interaction can result in the inhibition of cellular processes, leading to antimicrobial or anticancer effects.
Molecular Targets and Pathways
DNA: The reactive intermediates formed from the nitro groups can cause DNA damage, leading to cell death.
Proteins: The compound can interact with enzymes and other proteins, inhibiting their function and disrupting cellular processes.
相似化合物的比较
1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds, such as:
1,3-dimethyl-5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one: This compound has amino groups instead of nitro groups, resulting in different chemical reactivity and biological activity.
1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one:
1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: This compound lacks nitro groups, making it less reactive and with different applications compared to the dinitro derivative.
The uniqueness of this compound lies in the presence of two nitro groups, which impart distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research and industrial applications.
属性
CAS 编号 |
90324-08-6 |
|---|---|
分子式 |
C9H8N4O5 |
分子量 |
252.18 g/mol |
IUPAC 名称 |
1,3-dimethyl-5,6-dinitrobenzimidazol-2-one |
InChI |
InChI=1S/C9H8N4O5/c1-10-5-3-7(12(15)16)8(13(17)18)4-6(5)11(2)9(10)14/h3-4H,1-2H3 |
InChI 键 |
UYJIIRQCHSTSRC-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




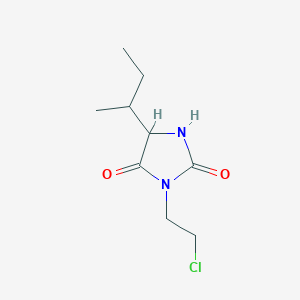
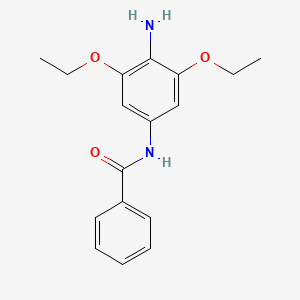
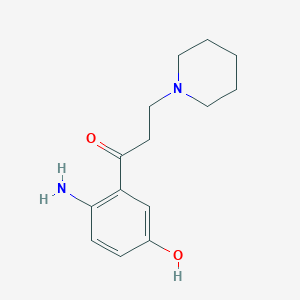
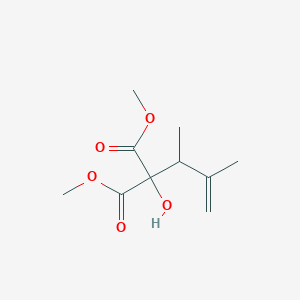
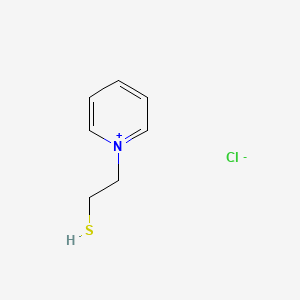


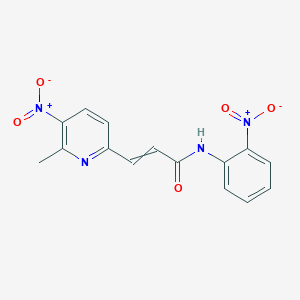
![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)
